molecular formula C31H26F2N4O6 B606602 CEP-40783 CAS No. 1437321-24-8

CEP-40783

Cat. No.: B606602
CAS No.: 1437321-24-8
M. Wt: 588.6 g/mol
InChI Key: FKCWHHYUMFGOPY-UHFFFAOYSA-N
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Description

RXDX-106 is a novel, selective, and potent small molecule inhibitor targeting the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. These kinases are involved in various cellular processes, including the regulation of immune responses and cancer progression. RXDX-106 has shown significant efficacy in inhibiting TAM-driven tumors, making it a promising candidate for cancer therapy .

Biochemical Analysis

Biochemical Properties

CEP-40783 interacts with the oncogenic receptor tyrosine kinases AXL and c-Met . It has shown high cellular potency in AXL-transfected 293GT cells and NCI-H1299 human NSCL cells . The increased inhibitory activity of this compound could be attributed to its extended residence time on both AXL and c-Met, consistent with a Type II mechanism .

Cellular Effects

This compound influences cell function by inhibiting the activation of AXL and c-Met, which are over-expressed and constitutively activated in a variety of human cancers . These receptors contribute to multiple steps in tumor progression by promoting cancer cell migration and invasion, enhancing tumor angiogenesis, facilitating cancer cell survival and tumor growth, and contributing to tumor resistance to several chemotherapy and molecular-targeted therapeutic agents .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activity of AXL and c-Met . This inhibition is achieved through a Type II mechanism, where the compound binds to both AXL and c-Met, leading to an extended residence time on these targets .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows dose- and time-dependent inhibition of AXL phosphorylation . For instance, in NCI-H1299 NSCL xenografts, it showed about 80% target inhibition at 0.3 mg/kg 6 hours post-dose and complete target inhibition to >90% inhibition at 1 mg/kg between 6-24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, a 10 mg/kg oral dose resulted in complete AXL inhibition up to 48 hours post-dosing . In AXL/NIH3T3 xenografts, a 0.3 mg/kg oral dose resulted in complete tumor regressions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RXDX-106 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups essential for its activity .

Industrial Production Methods

Industrial production of RXDX-106 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet the standards required for pharmaceutical applications. Specific details on industrial production methods are not publicly available.

Chemical Reactions Analysis

Types of Reactions

RXDX-106 primarily undergoes reactions related to its function as a kinase inhibitor. These include:

Common Reagents and Conditions

The reactions involving RXDX-106 typically occur under physiological conditions, as the compound is designed to function within the human body. Common reagents include various buffers and solvents that maintain the stability and activity of the compound during its interaction with target kinases.

Major Products Formed

The primary product of RXDX-106’s interaction with TAM receptors is the inhibition of their phosphorylation, leading to the suppression of downstream signaling pathways that promote cancer cell survival and proliferation .

Mechanism of Action

RXDX-106 exerts its effects by selectively inhibiting the TAM family of receptor tyrosine kinases. These receptors are involved in the regulation of immune responses and cancer cell survival. By binding to the kinase domains of TYRO3, AXL, and MER, RXDX-106 prevents their phosphorylation and activation. This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation, survival, and immune evasion .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-17H,1-4H3,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCWHHYUMFGOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26F2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437321-24-8
Record name CEP-40783
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1437321248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEP-40783
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1969ZJE05Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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